methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This structure incorporates a 2-oxo group, a methyl ester at position 5, and a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at position 1. The SEM group is widely used in organic synthesis to protect amines, offering stability under acidic and basic conditions while being removable via fluoride-based reagents like tetrabutylammonium fluoride (TBAF) .
Properties
IUPAC Name |
methyl 2-oxo-1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4Si/c1-20-15(19)12-7-11-8-13(18)17(14(11)16-9-12)10-21-5-6-22(2,3)4/h7,9H,5-6,8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKABUUXMAWJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N(C(=O)C2)COCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its biological activity, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-b]pyridine core with various substituents that enhance its biological activity. The presence of the trimethylsilyl group contributes to its solubility and stability, which are critical for its pharmacological properties.
1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers. For instance, compound 4h from a related study demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory effects on these receptors . This suggests that this compound could potentially share similar mechanisms of action.
2. Anticancer Activity
In vitro studies have revealed that compounds within this class can inhibit the proliferation of various cancer cell lines. For example, compound 4h not only inhibited breast cancer cell proliferation but also induced apoptosis and reduced cell migration and invasion . This highlights the potential of this compound as a candidate for cancer therapy.
3. Human Neutrophil Elastase (HNE) Inhibition
Another significant area of research involves the inhibition of human neutrophil elastase (HNE), an enzyme linked to inflammatory diseases. Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have shown IC50 values ranging from 15 to 51 nM against HNE . The ability to inhibit this enzyme suggests potential applications in treating chronic inflammatory conditions such as COPD and cystic fibrosis.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Its structural features allow for effective binding to FGFRs and HNE, leading to inhibition of their respective pathways.
- Induction of Apoptosis : By interfering with signaling pathways in cancer cells, it promotes programmed cell death.
- Reduction of Inflammation : By inhibiting HNE activity, it may help mitigate inflammatory responses in affected tissues.
Research Findings and Case Studies
Comparison with Similar Compounds
Key Identifiers :
- CAS : 1190317-75-9 (base structure without SEM group; SEM-containing variant is a derivative)
- Molecular Formula : The SEM-protected derivative is inferred as C₁₄H₂₁N₂O₄Si (base formula C₉H₈N₂O₃ + SEM group C₅H₁₃OSi).
- Molecular Weight : ~311.43 g/mol (calculated).
- Synonyms: Includes "7-Aza-2-oxindole-5-carboxylic acid methyl ester" and other structural variants .
Comparison with Structurally Similar Compounds
Compounds with Pyrrolo[2,3-b]pyridine Core and Varied Protecting Groups
The SEM group distinguishes this compound from analogs with alternative protecting groups. Below is a comparative analysis:
Key Observations :
Pyrrolo[2,3-c]pyridine and Pyrrolo[3,2-d]pyrimidine Derivatives
Structural isomers and related heterocycles exhibit distinct electronic and reactivity profiles:
Key Observations :
Esters and Functional Group Variations
Ester groups influence solubility and downstream reactivity:
Key Observations :
- Methyl esters hydrolyze faster than ethyl esters under basic conditions, enabling controlled functionalization .
Q & A
Basic: What are the common synthetic routes for preparing methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Introduction of the SEM [(2-(trimethylsilyl)ethoxy)methyl] protecting group to the pyrrolo[2,3-b]pyridine nitrogen to prevent unwanted side reactions during subsequent steps .
- Step 2 : Functionalization at the 5-position via coupling reactions. For example, carboxylation using methyl chloroformate under basic conditions (e.g., NaH in THF) to install the methyl ester .
- Step 3 : Oxidation at the 2-position using agents like MnO₂ or hypervalent iodine reagents to introduce the oxo group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, followed by recrystallization from ethanol .
Basic: How is the SEM protecting group critical in the synthesis of this compound?
The SEM group serves two key roles:
Protection : It shields the pyrrolo[2,3-b]pyridine nitrogen from undesired alkylation or oxidation during reactions at other positions .
Deprotection : It can be removed under mild acidic conditions (e.g., TFA in DCM) without disrupting the ester or oxo functionalities .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
- ¹H NMR : Key signals include:
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve the diastereoselectivity of intermediates during synthesis?
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce selectivity. A toluene/THF mixture balances reactivity and stereocontrol .
- Catalysts : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-complexes) can enforce stereochemistry at the 3H-pyrrolo position .
- Temperature : Lower temperatures (−20°C to 0°C) favor kinetic control, improving selectivity for the desired diastereomer .
Advanced: How do contradictory NMR data arise in structural characterization, and how are they resolved?
- Dynamic Effects : Rotamers of the SEM group or ester functionalities can split signals. Variable-temperature NMR (e.g., 25°C to 60°C) collapses these into singlets .
- Impurity Peaks : Unreacted starting materials (e.g., residual ethyl esters) may appear as minor signals. Purification via preparative HPLC resolves this .
Advanced: What strategies are effective for functionalizing the pyrrolo[2,3-b]pyridine core at the 3H position?
- Electrophilic Substitution : Nitration (HNO₃/AcOH) or halogenation (NBS or I₂) at the electron-rich 3H position .
- Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, aryl boronic acids) introduces aryl groups .
- Reductive Amination : Reacting the 2-oxo group with amines (e.g., benzylamine) under H₂/Pd-C forms secondary amines .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
- DFT Calculations : Models transition states for key reactions (e.g., SEM deprotection) to predict activation energies and optimize conditions .
- Molecular Docking : Screens interactions with biological targets (e.g., kinase enzymes) to guide functionalization for drug discovery .
Advanced: What are the challenges in crystallizing this compound for X-ray analysis?
- Flexibility : The SEM group and ester side chains introduce conformational flexibility, complicating crystal packing. Use of bulky counterions (e.g., PF₆⁻) or co-crystallization agents (e.g., crown ethers) improves lattice stability .
- Solvent Choice : Slow evaporation from DCM/hexane (1:5) yields diffraction-quality crystals .
Advanced: How does the choice of oxidizing agent impact the yield of the 2-oxo group?
- MnO₂ : High yields (>85%) but requires anhydrous conditions and prolonged reaction times (24–48 hrs) .
- IBX (2-iodoxybenzoic acid) : Faster (6–12 hrs) and milder, but lower yields (60–70%) due to competing side reactions .
Advanced: What are the stability considerations for long-term storage of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
